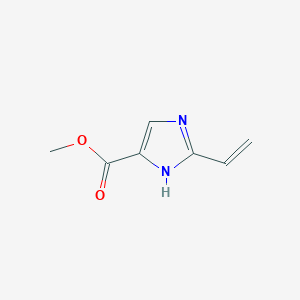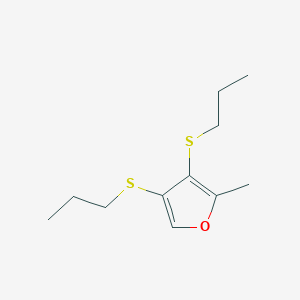
Bis(propylthio)methyl furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(propylthio)methyl furan is a chemical compound with the molecular formula C11H18OS2 and a molecular weight of 230.39 g/mol It is a derivative of furan, characterized by the presence of two propylthio groups attached to a methyl group on the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(propylthio)methyl furan typically involves the reaction of furan with propylthiol in the presence of a suitable catalyst. One common method involves the use of a palladium/copper co-catalyst system, which facilitates the formation of the desired product through a series of reactions, including trans-diboration, regioselective acylation, cyclization, and dehydration . The reaction conditions often require the use of propargyl alcohols, MHMDS (M=Na, K), B2(pin)2, and an acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Bis(propylthio)methyl furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thioether.
Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Bis(propylthio)methyl furan has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bis(propylthio)methyl furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A monofunctional furan derivative used in the synthesis of resins and as a solvent.
5-Hydroxymethylfurfural (HMF): A telechelic furan derivative used in the production of polymers and as a platform chemical.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative used as a monomer in the production of bio-based plastics.
Uniqueness
Bis(propylthio)methyl furan is unique due to the presence of two propylthio groups, which impart distinct chemical properties and reactivity compared to other furan derivatives
Propiedades
Fórmula molecular |
C11H18OS2 |
|---|---|
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
2-methyl-3,4-bis(propylsulfanyl)furan |
InChI |
InChI=1S/C11H18OS2/c1-4-6-13-10-8-12-9(3)11(10)14-7-5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
MIXOCJNSBZRZDR-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=COC(=C1SCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


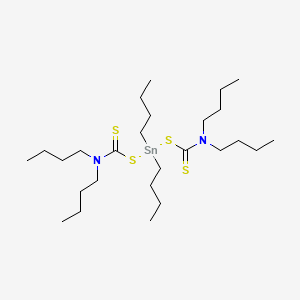
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
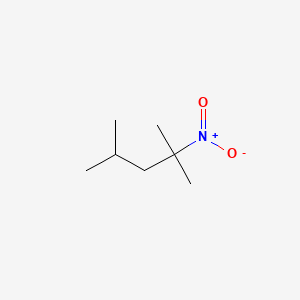
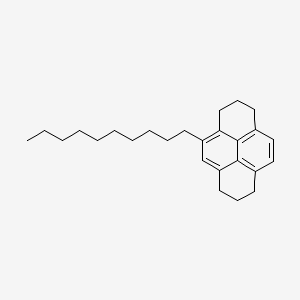
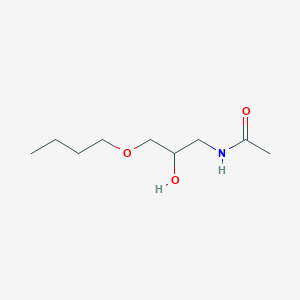
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

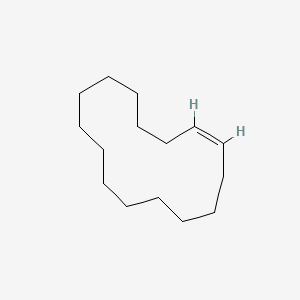
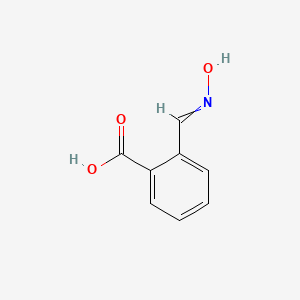
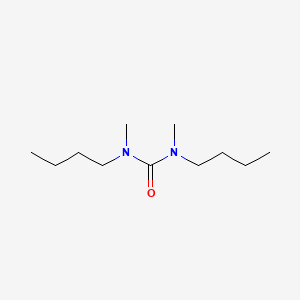
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)

